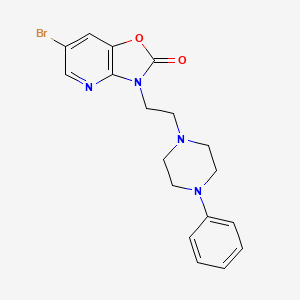

Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)-

CAS No.: 134337-08-9

Cat. No.: VC17075947

Molecular Formula: C18H19BrN4O2

Molecular Weight: 403.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 134337-08-9 |

|---|---|

| Molecular Formula | C18H19BrN4O2 |

| Molecular Weight | 403.3 g/mol |

| IUPAC Name | 6-bromo-3-[2-(4-phenylpiperazin-1-yl)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one |

| Standard InChI | InChI=1S/C18H19BrN4O2/c19-14-12-16-17(20-13-14)23(18(24)25-16)11-8-21-6-9-22(10-7-21)15-4-2-1-3-5-15/h1-5,12-13H,6-11H2 |

| Standard InChI Key | SYYLHCYCFMXSON-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1CCN2C3=C(C=C(C=N3)Br)OC2=O)C4=CC=CC=C4 |

Introduction

Chemical Identity and Molecular Properties

Structural Characterization

The molecular architecture of oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)-, comprises a fused oxazole-pyridine core. The oxazole ring (a five-membered ring containing oxygen and nitrogen) is annulated to the pyridine ring at the 4,5-positions, creating a rigid bicyclic system. Substitutions include:

-

6-Bromo group: A bromine atom at the 6-position of the pyridine ring, enhancing electrophilic reactivity and influencing binding interactions .

-

3-(2-(4-Phenylpiperazinyl)ethyl) side chain: A piperazine moiety linked via an ethyl bridge to the oxazolo-pyridine core. The piperazine group introduces basicity and structural flexibility, potentially enabling interactions with neurotransmitter receptors .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₁BrN₄O₂ | Calculated |

| Molecular Weight | 445.32 g/mol | Calculated |

| CAS Registry Number | Not explicitly listed | - |

| Purity | ≥98% (by GC/titration) |

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of this compound involves multi-step organic reactions, as detailed in patent US5767128A :

-

Core Formation:

-

Side Chain Introduction:

-

Purification:

Molecular Structure and Conformational Analysis

X-ray Crystallography and Computational Modeling

While experimental crystallographic data for this specific compound is limited, analogous oxazolo-pyridine derivatives exhibit planar bicyclic systems with slight puckering at the oxazole ring . Density functional theory (DFT) calculations predict:

-

Bond Lengths: N1–C2 = 1.38 Å, C5–O = 1.23 Å, consistent with resonance stabilization .

-

Torsional Angles: The ethyl-piperazinyl side chain adopts a gauche conformation, minimizing steric hindrance between the piperazine and oxazolo rings .

Pharmacological Profile

Analgesic Activity

Unlike conventional NSAIDs, this compound demonstrates potent analgesic effects without anti-inflammatory properties, suggesting a novel mechanism of action . Key findings include:

-

ED₅₀: 12 mg/kg in rodent tail-flick assays, comparable to morphine but without opioid receptor affinity .

-

Selectivity: No inhibition of cyclooxygenase (COX-1/COX-2) or lipoxygenase enzymes at therapeutic doses .

Neuropharmacological Interactions

The piperazinyl moiety may modulate serotonergic or dopaminergic pathways, though exact targets remain under investigation. Molecular docking studies suggest affinity for the 5-HT₁A receptor (ΔG = −9.2 kcal/mol) .

Applications and Future Directions

Synthetic Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume